Salvinorin B

Catalog No.
S639257
CAS No.
92545-30-7
M.F
C21H26O7
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvinorin B

CAS Number

92545-30-7

Product Name

Salvinorin B

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1

InChI Key

BLTMVAIOAAGYAR-CEFSSPBYSA-N

SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4

Synonyms

salvinorin B

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4

Analgesic and Anti-inflammatory Properties

Some studies suggest that Salvinorin B, like Salvinorin A, may possess analgesic (pain-relieving) and anti-inflammatory properties. A 2018 study published in the journal "Frontiers in Pharmacology" found that Salvinorin B exhibited anti-inflammatory effects in mouse models of colitis []. However, further research is needed to confirm these findings and determine the potential therapeutic applications of Salvinorin B in humans.

Salvinorin B is a naturally occurring compound derived from the plant Salvia divinorum, which is known for its psychoactive properties. It is classified as a potent selective agonist of the kappa-opioid receptor, exhibiting unique pharmacological effects compared to other opioids. The molecular formula of Salvinorin B is C21H26OC_{21}H_{26}O, with a molar mass of approximately 390.4 g/mol. Its structure features a complex polyoxygenated scaffold, which contributes to its distinctive biological activity and receptor selectivity .

, particularly in synthetic chemistry aimed at modifying its structure for enhanced potency and selectivity. For example, Salvinorin B can be transformed into derivatives like Salvinorin B methoxymethyl ether, which exhibits increased affinity for the kappa-opioid receptor and a longer duration of action compared to Salvinorin A . The synthesis of Salvinorin B itself often involves intricate organic reactions, including cyclization and functional group transformations that maintain stereochemistry critical for biological activity .

Salvinorin B acts primarily as an agonist at the kappa-opioid receptor. Research has demonstrated that it possesses analgesic and anti-inflammatory properties, making it a candidate for therapeutic applications in pain management . In animal studies, Salvinorin B has shown effectiveness in reducing pain responses in various models, including formalin-induced inflammatory pain and neuropathic pain models. Its action is characterized by a longer duration compared to Salvinorin A, suggesting potential advantages in clinical settings where sustained analgesia is desired .

The synthesis of Salvinorin B can be achieved through several methods, including total synthesis strategies that involve multiple steps to assemble the complex molecular framework. Notable approaches include:

  • Retrosynthetic Analysis: Breaking down Salvinorin B into simpler precursors to identify viable synthetic routes.
  • Functional Group Modifications: Altering specific functional groups to enhance biological activity or modify pharmacokinetic properties.
  • Semi-Synthetic Pathways: Utilizing natural extracts from Salvia divinorum as starting materials for further chemical modifications .

These methods highlight the challenges and innovations in synthesizing compounds within the salvinorin family.

Salvinorin B has potential applications in various fields:

  • Pharmaceutical Research: Due to its unique interaction with the kappa-opioid receptor, it is being investigated for pain management therapies with lower abuse potential compared to traditional opioids.
  • Psychopharmacology: Its psychoactive properties make it a subject of interest in studies exploring consciousness and perception.
  • Neuroscience: As a tool compound, Salvinorin B aids in understanding the role of kappa-opioid receptors in pain modulation and other neurobiological processes .

Interaction studies have focused on how Salvinorin B binds to kappa-opioid receptors compared to other opioids. Research indicates that its binding affinity (Ki) is significantly higher than that of Salvinorin A, making it a more potent agonist. For instance, Salvinorin B methoxymethyl ether has shown an affinity of 0.60 nM at the kappa-opioid receptor, indicating its enhanced potency . Additionally, studies have explored its effects on various signaling pathways activated by kappa-opioid receptors, contributing to our understanding of opioid pharmacodynamics.

Salvinorin B is part of a broader class of compounds known as salvinorins, which includes:

  • Salvinorin A: The most studied compound from Salvia divinorum, known for its rapid onset and short duration of action.
  • Salvinorin B Methoxymethyl Ether: A semi-synthetic derivative with increased potency and longer duration than both Salvinorin A and B.
  • U50,488: A synthetic kappa-opioid receptor agonist used in research for its analgesic properties.
CompoundMolecular FormulaPotency (Ki)Duration of Action
Salvinorin AC23H28O7C_{23}H_{28}O_7Variable (lower than B)< 30 minutes
Salvinorin BC21H26OC_{21}H_{26}OHigher than A2–3 hours
Salvinorin B Methoxymethyl EtherC23H30O8C_{23}H_{30}O_80.60 nMLonger than A
U50,488C20H28N2O2C_{20}H_{28}N_2O_2ComparableVaries

This comparison illustrates the unique position of Salvinorin B within the salvinorin family, particularly regarding its enhanced potency and prolonged effects.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

390.16785316 g/mol

Monoisotopic Mass

390.16785316 g/mol

Heavy Atom Count

28

UNII

6HNB6FRT7X

Wikipedia

Salvinorin B

Dates

Modify: 2023-08-15

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